molecular formula C7H6N2O5 B1287786 Methyl 6-hydroxy-5-nitronicotinate CAS No. 222970-61-8

Methyl 6-hydroxy-5-nitronicotinate

Cat. No.: B1287786
CAS No.: 222970-61-8
M. Wt: 198.13 g/mol
InChI Key: ILGFGEIQCLRIBI-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5. It is a derivative of nicotinic acid and features both hydroxyl and nitro functional groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxy-5-nitronicotinate can be synthesized through the nitration of methyl 6-hydroxynicotinate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-5-nitronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, which may influence its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxy-5-nitropyridine-3-carboxylate
  • 6-Hydroxy-5-nitronicotinic acid methyl ester
  • Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate

Uniqueness

Methyl 6-hydroxy-5-nitronicotinate is unique due to the specific positioning of the hydroxyl and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 6-hydroxy-5-nitronicotinate (CAS No. 222970-61-8) is a chemical compound derived from nicotinic acid, characterized by the presence of hydroxyl and nitro functional groups on its pyridine ring. This structure contributes to its notable biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7_7H6_6N2_2O5_5 and a molecular weight of approximately 198.14 g/mol. Its unique chemical properties arise from the combination of a hydroxyl group (-OH), a nitro group (-NO2_2), and a methyl ester functional group, which significantly influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in pharmaceutical applications targeting microbial infections. The compound's mechanism likely involves interference with cellular processes essential for microbial survival .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Potential

The compound has also garnered interest in cancer research due to its ability to influence cellular pathways associated with tumor growth. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression.

Case Study: In Vitro Effects on Cancer Cells

In a study examining its effects on human cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of this compound is attributed to its interaction with various biomolecules, including proteins and nucleic acids. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets. Additionally, the nitro group may undergo reduction within cells, potentially forming reactive intermediates that can modify cellular components .

Figure 1: Proposed Mechanism of Action

  • Binding to Target Proteins: The compound interacts with specific proteins involved in cell signaling.
  • Induction of Redox Reactions: The nitro group may be reduced to an amino group, altering the compound's reactivity.
  • Influence on Gene Expression: Potential interactions with DNA could lead to changes in gene expression profiles associated with cell growth and apoptosis.

Synthesis and Applications

This compound can be synthesized through the nitration of methyl 6-hydroxynicotinate using concentrated nitric acid and sulfuric acid under controlled conditions. Its applications extend beyond medicinal chemistry; it is also explored in material science for developing new materials with specific properties.

Table 2: Synthetic Routes for this compound

MethodConditionsYield (%)
NitrationHNO₃/H₂SO₄ mixture at low temperature~85
Reductive NitrationH₂ over Pd/C catalyst~75

Properties

IUPAC Name

methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(9(12)13)6(10)8-3-4/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGFGEIQCLRIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579289
Record name Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222970-61-8
Record name Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-hydroxy-5-nitronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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